molecular formula C26H25NO6S B2692065 3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866340-57-0

3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2692065
CAS No.: 866340-57-0
M. Wt: 479.55
InChI Key: XXSWTIIKGFJCQZ-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a 4-ethoxybenzenesulfonyl group at position 3, a methoxy substituent at position 6, and a 4-methoxyphenylmethyl group at position 1. The sulfonyl moiety at position 3 contributes to electron-withdrawing effects, while the ethoxy and methoxy groups enhance lipophilicity and influence solubility. Such structural features are critical for pharmacological activity, particularly in targeting enzymes or receptors where electronic and steric interactions are pivotal.

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-4-33-20-9-12-22(13-10-20)34(29,30)25-17-27(16-18-5-7-19(31-2)8-6-18)24-14-11-21(32-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSWTIIKGFJCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C26H25NO6S
  • Molecular Weight : 479.55 g/mol
  • IUPAC Name : 3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group enhances the compound's reactivity, allowing it to participate in enzyme inhibition and receptor modulation. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially impacting conditions such as diabetes and obesity.
  • Receptor Binding : It can bind to specific receptors, altering cellular signaling pathways that regulate various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
  • Antioxidant Properties : It may exhibit antioxidant activity, which is beneficial for combating oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of 3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one against various cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (µM)Reference
A-5490.05
MCF70.06
HCT1160.04

Study 2: Anti-inflammatory Potential

In another investigation, the compound was tested for its ability to modulate inflammatory cytokines in macrophage cultures. The results demonstrated a marked reduction in TNF-alpha and IL-6 levels, suggesting a potential role in managing inflammatory disorders.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, 3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one shows unique advantages due to its enhanced solubility and bioavailability resulting from the ethoxy and methoxy groups.

Compound NameAnticancer Activity (IC50)Reference
3-(4-Methoxyphenyl)sulfonyl-6-methoxyquinolin-4-one0.08 µM
3-(4-Ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one0.04 µM

Comparison with Similar Compounds

Substituent Variations at Position 3

  • Target Compound : 4-Ethoxybenzenesulfonyl group. The ethoxy group (-OCH₂CH₃) provides moderate electron-donating effects and increased hydrophobicity compared to smaller alkoxy groups.
  • 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone (): The 4-isopropylphenylsulfonyl group introduces steric bulk and stronger hydrophobic interactions due to the isopropyl substituent.
  • 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one (): A 4-fluorobenzoyl group replaces the sulfonyl moiety. The benzoyl group is less polar, while the fluorine atom increases electronegativity, possibly affecting target selectivity .

Substituent Variations at Position 1

  • Target Compound : 4-Methoxyphenylmethyl group. The methoxy substituent balances electron donation and hydrophobicity.

Substituent Variations at Position 6

  • Target Compound : Methoxy group (-OCH₃), smaller and more polar than ethoxy.
  • 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone (): Ethoxy group (-OCH₂CH₃) increases lipophilicity, which may enhance membrane permeability .

Unique Structural Modifications

  • 8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one (): Incorporates a fused dioxane ring, adding rigidity and altering solubility. The 4-ethoxybenzoyl group at position 8 may influence π-π stacking interactions in biological targets .

Structural and Crystallographic Insights

Crystal structures of related compounds (e.g., ) reveal that substituents influence molecular conformation. For example, dihedral angles between quinoline and aryl rings (e.g., 7.55–62.59°) affect π-π stacking and packing efficiency. The sulfonyl group in the target compound may promote hydrogen bonding, enhancing crystalline stability .

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